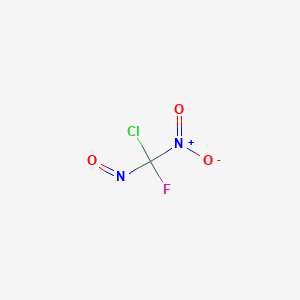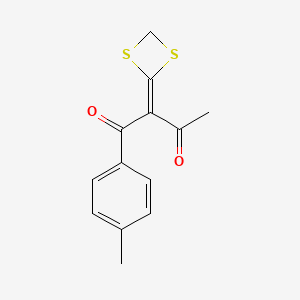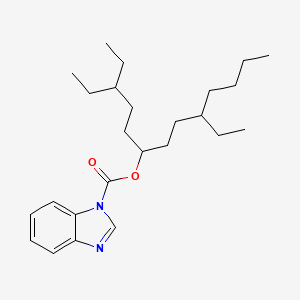![molecular formula C18H13NO5 B14335043 Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye production, and material science. The unique structure of this compound, featuring an anthracene core with oxo and amino functional groups, makes it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate typically involves the reaction of 9,10-dioxoanthracene-1-amine with ethyl oxalyl chloride. This reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of hydroxyanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic materials .
Applications De Recherche Scientifique
Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Ametantrone: Another anthracenedione with antitumor properties.
Doxorubicin: A well-known anthracycline antibiotic with a similar anthracene core.
Uniqueness
Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C18H13NO5 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C18H13NO5/c1-2-24-18(23)17(22)19-13-9-5-8-12-14(13)16(21)11-7-4-3-6-10(11)15(12)20/h3-9H,2H2,1H3,(H,19,22) |
Clé InChI |
XFDWSHJBUAVRPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



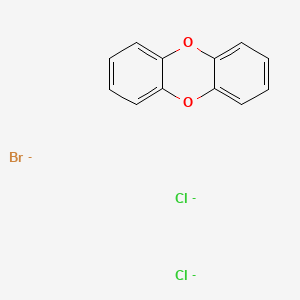
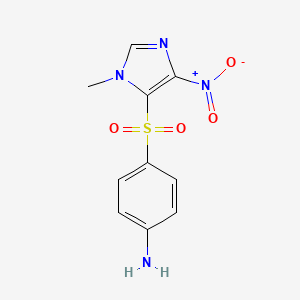
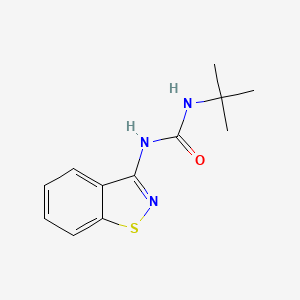

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
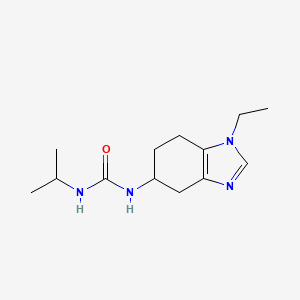
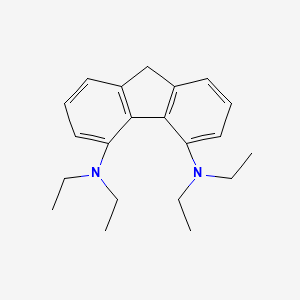
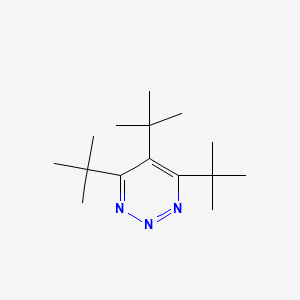
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
